

Application Notes and Protocols for In Vivo Preparation of ML-332

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **ML-332** is a synthetic small molecule that functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with the highest potency for ERRα (EC50 = 98 nM).[1][2] By activating these nuclear receptors, **ML-332** mimics the physiological effects of aerobic exercise, stimulating mitochondrial biogenesis, enhancing cellular respiration, and increasing fatty acid oxidation.[3][4][5] In preclinical mouse models, administration of **ML-332** has been shown to increase energy expenditure, reduce fat mass, improve insulin sensitivity, and enhance exercise endurance.[4][6] These properties make **ML-332** a valuable research tool for studying metabolic diseases, obesity, and age-related muscle decline.[6][7]

Proper preparation of **ML-332** for in vivo experiments is critical to ensure its bioavailability, stability, and the reproducibility of experimental results. This document provides detailed protocols and data for the formulation and administration of **ML-332** in animal models.

Quantitative Data Summary

The following table summarizes the key quantitative data for **ML-332**, essential for planning in vivo experiments.



Parameter	Value	Source(s)
Chemical Properties		
Molecular Formula	C18H14N2O2	[8]
Molecular Weight	290.32 g/mol	[8]
Appearance	White to beige powder	
Solubility		
DMSO	2 mg/mL (warmed), ~125 mg/mL[7], up to 100 mM[9]	[7][9]
In Vivo Formulation 1	≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[1]
In Vivo Formulation 2	≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)	[1]
In Vivo Formulation 3	≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil	[1]
In Vivo Dosing (Mice)		
Route of Administration	Intraperitoneal (i.p.) injection	[1][4]
Reported Dose Range	30 - 50 mg/kg	[1][4]
Dosing Frequency	Twice daily (b.i.d.)	[1]
Study Duration	12 to 28 days	[1][8]
Pharmacology		
Mechanism of Action	Pan-agonist of Estrogen- Related Receptors (ERRα, ERRβ, ERRγ)	[1]
EC50 Values	ERRα: 98 nM, ERRβ: 230 nM, ERRy: 430 nM	[1]



Experimental Protocols

This section provides detailed methodologies for the preparation of **ML-332** for in vivo administration via intraperitoneal injection. The following protocol is based on a commonly used vehicle formulation that ensures solubility and stability.[1]

Protocol 1: Preparation of ML-332 in DMSO/PEG300/Tween-80/Saline Vehicle

This protocol is designed to prepare a clear solution of **ML-332** at a concentration suitable for in vivo dosing.

- I. Materials Required:
- ML-332 powder (purity ≥98%)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes or vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator (optional)
- II. Preparation of Stock Solution (e.g., 25 mg/mL in DMSO):
- Weigh the required amount of ML-332 powder in a sterile microcentrifuge tube or vial.
- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for 10 mg of ML-332, add 400 μL of DMSO to make a 25 mg/mL stock).

Methodological & Application



- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if precipitation occurs.[1]
- Store the DMSO stock solution at -20°C for short-term storage.
- III. Preparation of Final Dosing Solution (e.g., 2.5 mg/mL): This procedure describes the preparation of 1 mL of the final dosing solution. The volumes can be scaled as needed. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
- Begin with the calculated volume of the ML-332 stock solution. To achieve a final concentration of 2.5 mg/mL in 1 mL, you will need 2.5 mg of ML-332. If using a 25 mg/mL stock, this corresponds to 100 μL.
- In a new sterile tube, add 400 μL of PEG300.
- Add 100 μL of the ML-332 DMSO stock solution to the PEG300. Vortex thoroughly until the solution is homogeneous.
- Add 50 μL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
- Add 450 µL of sterile Saline to the tube. This should be added last and mixed gently by inversion or light vortexing to avoid foaming.
- The final solution should be clear. If any precipitation is observed, gentle heating or sonication may be applied.[1]
- Prepare the dosing solution fresh on the day of injection. Do not store the final formulation for extended periods.

IV. Important Considerations:

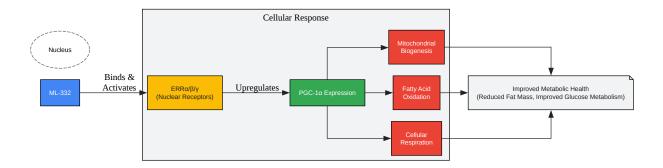
- Aseptic Technique: All preparation steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Vehicle Controls: For all in vivo experiments, a vehicle control group should be included. This
 group will receive the same formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45%
 Saline) without the ML-332.



- Stability: ML-332 in the final aqueous formulation may not be stable for long periods. It is highly recommended to prepare it fresh before each administration.
- Animal Welfare: Monitor animals closely after injection for any signs of irritation or adverse reactions at the injection site.

Visualizations Signaling Pathway of ML-332

The following diagram illustrates the proposed mechanism of action for ML-332.



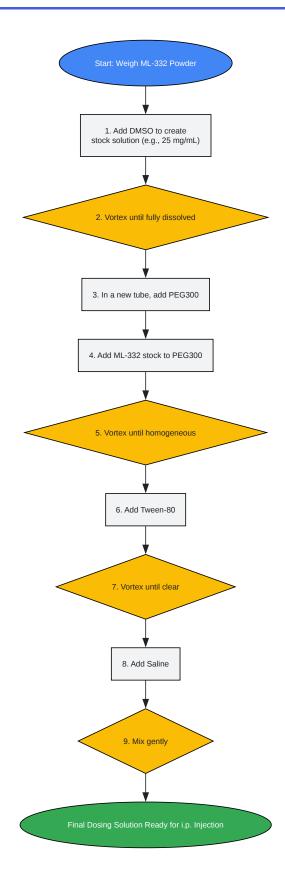
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Caption: Mechanism of action of ML-332.

Experimental Workflow for ML-332 Formulation

This diagram outlines the step-by-step workflow for preparing the **ML-332** dosing solution.





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Caption: Workflow for preparing ML-332 dosing solution.



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